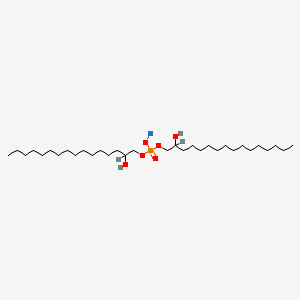
3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile
Übersicht
Beschreibung
The compound “3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile” is also known as 5-Fluoro-2-methylphenyl isocyanate . It is an organic building block containing an isocyanate group . It appears as a clear colorless to light yellow liquid .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-methylphenyl isocyanate is C8H6FNO . Its molecular weight is 151.14 . The structure contains a fluorine atom attached to a benzene ring, which also carries a methyl group and an isocyanate group .Physical And Chemical Properties Analysis
5-Fluoro-2-methylphenyl isocyanate has a boiling point of 186 °C and a density of 1.176 g/mL at 25 °C . Its refractive index is 1.515 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
This compound is used in the synthesis of various chemical compounds . It is a key ingredient in the production of other complex molecules due to its unique molecular structure .
Pharmaceutical Applications
The compound is used in the synthesis of various pharmaceutical drugs . For instance, it is used in the synthesis of Remibrutinib , a highly selective and potent oral BTK inhibitor, which is under investigation for a number of immune-related conditions .
Material Science
In material science, this compound is used due to its unique properties. Its molecular structure makes it a valuable component in the development of new materials .
Computational Chemistry
The compound is used in computational chemistry for the study of its geometric structure . Density Functional Theory (DFT) is used to predict its geometrical parameters such as bond length, bond angle, and dihedral angle .
Non-linear Optical Properties
The compound has been studied for its potential in frequency doubling and Second Harmonic Generation (SHG) applications . These are important properties in the field of optics and photonics .
Thermodynamic Analysis
The compound is used in thermodynamic analysis . Various thermodynamic properties like entropy, enthalpy, Gibbs free energy, and elevated heat energy have been calculated for this compound .
Fluorescent Probes
The compound could potentially be used in the design, synthesis, and characterization of fluorescent probes . These probes have wide applications in various fields, including biology, chemistry, and medicine .
Agrochemical Intermediates
The compound is used as an intermediate in the synthesis of agrochemicals . These agrochemicals are used in agriculture to control the growth of weeds and their residues .
Safety and Hazards
5-Fluoro-2-methylphenyl isocyanate is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIXSQSVSBTIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645209 | |
| Record name | 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile | |
CAS RN |
884504-23-8 | |
| Record name | 5-Fluoro-2-methyl-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)




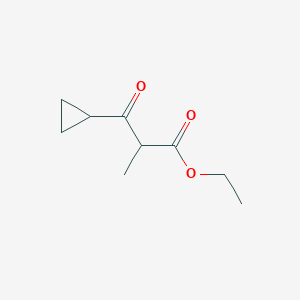
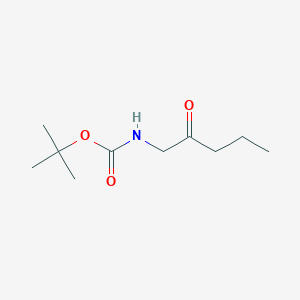
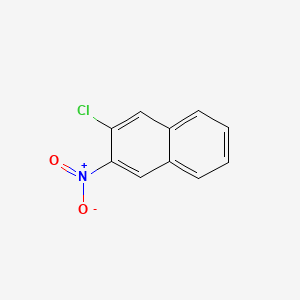
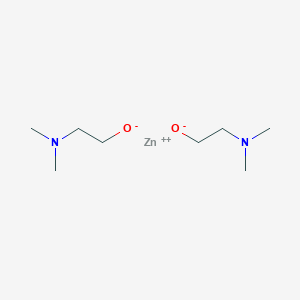
![4-[(5-Butyldodecan-5-YL)oxy]-3-hydroxy-4-oxobutanoate](/img/structure/B1629307.png)


